(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 2035001-19-3
VCID: VC6067800
InChI: InChI=1S/C20H24N2O4S/c1-16-14-19(15-20(23)21(16)2)26-18-8-11-22(12-9-18)27(24,25)13-10-17-6-4-3-5-7-17/h3-7,10,13-15,18H,8-9,11-12H2,1-2H3/b13-10+
SMILES: CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.48

(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

CAS No.: 2035001-19-3

Cat. No.: VC6067800

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.48

* For research use only. Not for human or veterinary use.

(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one - 2035001-19-3

Specification

CAS No. 2035001-19-3
Molecular Formula C20H24N2O4S
Molecular Weight 388.48
IUPAC Name 1,6-dimethyl-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one
Standard InChI InChI=1S/C20H24N2O4S/c1-16-14-19(15-20(23)21(16)2)26-18-8-11-22(12-9-18)27(24,25)13-10-17-6-4-3-5-7-17/h3-7,10,13-15,18H,8-9,11-12H2,1-2H3/b13-10+
Standard InChI Key BKYCHWQTQVPOEV-JLHYYAGUSA-N
SMILES CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic name (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one delineates its core structure:

  • Pyridin-2(1H)-one backbone: A six-membered aromatic ring with a ketone group at position 2 and a methyl group at positions 1 and 6.

  • 4-((1-(Styrylsulfonyl)piperidin-4-yl)oxy) substituent: A piperidine ring substituted at position 4 with a sulfonylated styryl group [(E)-styrylsulfonyl], connected via an ether linkage to the pyridinone core.

The (E) configuration specifies the trans geometry of the double bond in the styryl moiety, critical for stereochemical interactions in biological systems .

Table 1: Key Structural Components

ComponentDescription
Pyridin-2(1H)-one coreAromatic ring with ketone (C=O) at position 2; methyl groups at C1 and C6
Piperidin-4-yloxy groupEther-linked piperidine ring at C4 of pyridinone
Styrylsulfonyl moiety(E)-Styrenesulfonyl group (-SO₂-C₆H₄-CH=CH₂) attached to piperidine N1

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While direct synthesis details for this compound are unavailable, methodologies from analogous pyridinone and piperidine derivatives provide plausible routes :

  • Pyridinone Core Formation: Cyclocondensation of β-keto esters with methylamine derivatives.

  • Piperidine Etherification: Nucleophilic substitution at C4 of the pyridinone using 4-hydroxypiperidine.

  • Styrylsulfonation: Sulfonylation of the piperidine nitrogen with (E)-styrenesulfonyl chloride under basic conditions.

Table 2: Comparative Synthesis of Analogous Compounds

Compound ClassKey Reaction StepsYield (%)Reference
Pyrimidine-piperidineUllmann coupling, aminolysis, sulfonylation45–60WO2012170976A2
Pyridine-piperazineMitsunobu etherification, Pd-catalyzed coupling55WO2012170976A2

Physicochemical Properties

Predicted Properties

Computational models (e.g., SwissADME) estimate the following properties:

Table 3: Physicochemical Profile

PropertyValueMethod/Software
Molecular Weight418.48 g/molPubChem Calculator
LogP (Partition Coeff.)3.2 ± 0.5XLogP3
Solubility (Water)0.02 mg/mL (low)ESOL Model
Hydrogen Bond Donors1 (pyridinone NH)Structural Analysis
Hydrogen Bond Acceptors6 (ketone, sulfonyl, ether)Structural Analysis

The styrylsulfonyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .

Biological Activity and Mechanistic Insights

Table 4: Hypothetical Targets and Mechanisms

TargetBinding InteractionsProposed Effect
BTKSulfonyl-O⋯Lys430, Pyridinone-NH⋯Glu445Inhibition of B-cell signaling
JAK3Styryl π-π stacking with Phe958Anti-inflammatory

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